SI113

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

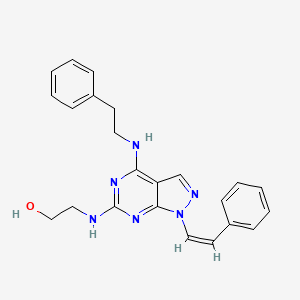

SI113 is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of SI113 typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazolo[3,4-d]pyrimidine derivatives with phenylethylamine and phenylvinylamine under controlled conditions. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

SI113 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

Glioblastoma Multiforme (GBM)

In preclinical studies involving GBM cell lines, SI113 demonstrated significant anti-tumor effects:

- Growth Inhibition : this compound effectively restrained GBM growth both in vitro and in vivo. The compound was shown to significantly decrease cell viability and induce apoptosis in GBM cells .

- Synergistic Effects with Other Treatments : When used in combination with autophagy inhibitors like quinacrine or ionizing radiation, this compound exhibited a strong synergistic effect, enhancing the overall therapeutic outcome against GBM .

Hepatocellular Carcinoma (HCC)

Research has also indicated promising results for this compound in hepatocellular carcinoma:

- Proliferation Inhibition : In cellular models of HCC, this compound inhibited cancer cell proliferation and induced both apoptosis and necrosis .

- Potential for Combination Therapy : The compound has been suggested for use either alone or alongside radiotherapy to maximize treatment efficacy against HCC .

Case Studies and Research Findings

Clinical Implications

The promising preclinical data surrounding this compound's efficacy suggests its potential transition into clinical trials. The ability to modulate critical pathways involved in cancer progression positions this compound as a candidate for combination therapies aimed at improving patient outcomes in aggressive malignancies such as GBM and HCC.

Mécanisme D'action

The compound exerts its effects primarily through the inhibition of specific kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts signaling pathways involved in cell growth and proliferation, leading to potential therapeutic effects in cancer treatment.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

Phenylethylamine derivatives: Compounds with phenylethylamine groups that show comparable pharmacological properties.

Phenylvinylamine derivatives: Similar compounds with phenylvinylamine groups used in medicinal chemistry.

Uniqueness

SI113 is unique due to the combination of its structural features, which confer distinct biological activities. The presence of both phenylethyl and phenylvinyl groups enhances its binding affinity to kinases, making it a promising candidate for drug development.

Propriétés

Numéro CAS |

1392816-46-4 |

|---|---|

Formule moléculaire |

C23H24N6O |

Poids moléculaire |

400.49 |

Nom IUPAC |

2-[[1-[(Z)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol |

InChI |

InChI=1S/C23H24N6O/c30-16-14-25-23-27-21(24-13-11-18-7-3-1-4-8-18)20-17-26-29(22(20)28-23)15-12-19-9-5-2-6-10-19/h1-10,12,15,17,30H,11,13-14,16H2,(H2,24,25,27,28)/b15-12- |

Clé InChI |

LAOYAWHHLUVMFT-QINSGFPZSA-N |

SMILES |

C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC(=N2)NCCO)C=CC4=CC=CC=C4 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SI113; SI-113; SI 113 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.